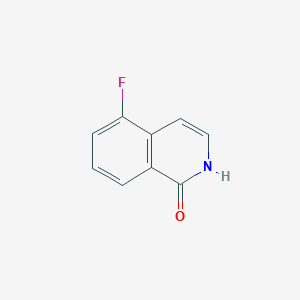

5-fluoroisoquinolin-1(2H)-one

Description

Contextualizing Isoquinolin-1(2H)-one Scaffolds in Medicinal Chemistry and Chemical Biology

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic framework that has garnered significant attention in medicinal and organic chemistry. univ.kiev.ua This structural motif is found in numerous natural products and serves as a versatile building block in the synthesis of a wide array of biologically active compounds. ontosight.airesearchgate.net Its inherent chemical properties and the ability to undergo various chemical modifications make it a privileged scaffold in drug discovery. ontosight.ainih.gov

The importance of the isoquinolin-1(2H)-one core is underscored by its presence in compounds exhibiting a broad spectrum of pharmacological activities. ontosight.ai Research has demonstrated that derivatives of this scaffold possess antitumor, antibacterial, and antifungal properties. ontosight.ai For instance, certain isoquinolinone alkaloids, such as narciprimine (B1239416) and narciclasine (B1677919) derived from Amaryllidaceae plants, have shown notable anticancer activity. univ.kiev.ua The versatility of this scaffold allows for the synthesis of diverse compound libraries, which can be screened for various therapeutic applications, including as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP). researchgate.net The isoquinoline (B145761) framework is recognized as a promising platform for the design and development of effective anticancer drugs. univ.kiev.ua

Below is a summary of the key attributes of the Isoquinolin-1(2H)-one scaffold:

| Feature | Description | Source |

| Chemical Class | Heterocyclic aromatic compound | ontosight.ai |

| Molecular Formula | C9H7NO | ontosight.ai |

| Synonym | Isocarbostyril | nih.gov |

| Core Activities | Antitumor, antibacterial, antifungal | ontosight.ai |

| Applications | Intermediate in pharmaceutical synthesis, building block for complex molecules | ontosight.ai |

| Significance | Considered a "privileged scaffold" in medicinal chemistry | researchgate.net |

Significance of Fluorination in Heterocyclic Compound Design for Enhanced Bioactivity

The introduction of fluorine atoms into heterocyclic compounds is a widely employed and highly effective strategy in modern medicinal chemistry to enhance the biological activity and physicochemical properties of a molecule. numberanalytics.comrsc.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a compound's profile. numberanalytics.comtandfonline.com It is estimated that approximately 20% of all pharmaceuticals and up to 30-40% of agrochemicals contain fluorine. numberanalytics.com

Fluorination can significantly improve a drug's metabolic stability by blocking sites susceptible to metabolism, thereby increasing its half-life. tandfonline.com Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups, which can improve bioavailability and the binding affinity of a molecule to its target protein. tandfonline.comnih.gov The substitution of hydrogen with fluorine can also lead to increased lipophilicity, which may enhance the permeability of a compound across biological membranes. nih.gov This strategic incorporation of fluorine has led to the development of numerous blockbuster drugs and is a key tool in the design of new therapeutic agents. tandfonline.commdpi.com

The key impacts of fluorination on heterocyclic compounds are outlined in the table below:

| Property Affected | Impact of Fluorination | Source |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic pathways. | tandfonline.com |

| Bioavailability | Can be improved by modulating the pKa of neighboring functionalities. | tandfonline.comnih.gov |

| Binding Affinity | Enhanced through new interactions (e.g., hydrogen bonds) with target proteins. | nih.govrsc.org |

| Lipophilicity | Generally increased, which can improve membrane permeability. | rsc.orgnih.gov |

| Physicochemical Properties | Alters conformation, electrostatic potential, and dipole moment. | researchgate.net |

Research Trajectory and Future Directions for 5-Fluoroisoquinolin-1(2H)-one

The specific compound, this compound, emerges at the intersection of the well-established isoquinolin-1(2H)-one scaffold and the strategic advantages of fluorination. While extensive research specifically documenting the biological activities of this compound is still developing, its potential can be inferred from the rich chemistry of its parent structures. The fluorination at the 5-position of the isoquinolinone core is anticipated to modulate the electronic properties and biological activity of the molecule.

The future research trajectory for this compound is likely to focus on its synthesis and evaluation as a key intermediate or a bioactive compound in its own right. Chemists will likely explore its use as a building block for creating more complex derivatives for screening in various disease areas, particularly in oncology and infectious diseases, given the known activities of the parent scaffold. ontosight.ai The introduction of the fluorine atom provides a strategic vector for enhancing potency, selectivity, and pharmacokinetic properties. rsc.org Further investigations will be necessary to fully elucidate the specific contributions of the 5-fluoro substitution to the molecule's bioactivity and to unlock its full potential in medicinal chemistry and materials science. ontosight.ai

The table below summarizes the profile and research outlook for this compound.

| Aspect | Description | Source |

| Compound Name | This compound | |

| Core Structure | Isoquinolin-1(2H)-one | ontosight.ai |

| Key Modification | Fluorine atom at the 5-position | |

| Anticipated Benefits | Enhanced metabolic stability, improved binding affinity, modulated lipophilicity. | rsc.orgtandfonline.com |

| Potential Research Areas | Development of novel anticancer agents, synthesis of new antimicrobial compounds, use as a scaffold in drug discovery. | univ.kiev.uaontosight.ai |

| Future Outlook | Further synthesis and biological evaluation are needed to explore its therapeutic potential. | ontosight.ai |

Structure

2D Structure

Propriétés

IUPAC Name |

5-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWXBOQZFZCUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623861 | |

| Record name | 5-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410086-25-8 | |

| Record name | 5-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Fluoroisoquinolin 1 2h One

Established Synthetic Routes to the 5-Fluoroisoquinolin-1(2H)-one Core

The construction of the this compound core can be achieved through various established synthetic methodologies, primarily involving transition-metal-catalyzed reactions.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of isoquinolones. nih.gov This approach typically involves the reaction of a substituted benzamide (B126) with an alkyne or alkene partner. The C-H bond ortho to the directing amide group is activated by the rhodium catalyst, leading to the formation of a rhodacycle intermediate. Subsequent insertion of the coupling partner and reductive elimination affords the desired isoquinolone ring system. nih.govrsc.orgorganic-chemistry.org

A general scheme for this transformation involves the use of a directing group on the nitrogen of the benzamide, such as an N-pivaloyloxy or N-methoxy group, which also functions as an internal oxidant. nih.govorganic-chemistry.org The catalyst system often employs a rhodium precursor like [Cp*RhCl2]2. bohrium.com The reaction conditions, including the choice of solvent and additives, can be optimized to achieve high yields and regioselectivity. bohrium.combohrium.com For instance, the use of specific ligands can control the site of C-H activation and the regioselectivity of the annulation, which is particularly important when using unsymmetrical alkynes or alkenes. nih.gov

Table 1: Examples of Rhodium(III)-Catalyzed Synthesis of Isoquinolone Derivatives

| Catalyst | Directing Group | Coupling Partner | Solvent | Yield (%) | Reference |

| [CpRhCl2]2 | N-pivaloyloxy | Ethylene | Trifluoroethanol | 78-96 | organic-chemistry.org |

| [CpRhCl2]2 | N-pivaloyloxy | Propyne | Trifluoroethanol | 39-95 | organic-chemistry.org |

| [CpRhCl2]2 | Oxazolinyl | Iodonium ylide/Carboxylic acid | TFE | High | bohrium.comacs.org |

| [CpRhCl2]2 | Hydrazone | Alkyne | Not Specified | Not Specified | acs.org |

Suzuki-Miyaura Coupling Approaches for Substituted Isoquinolinones

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and can be applied to the synthesis of substituted isoquinolinones. libretexts.orgmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of substituted isoquinolinones, a pre-functionalized isoquinolinone core bearing a halide or triflate at the desired position can be coupled with a variety of boronic acids to introduce diverse substituents. nih.gov

The efficiency of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligands, base, and solvent. nih.gov Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org This method offers a broad substrate scope and good functional group tolerance, making it a valuable tool for the late-stage functionalization of the isoquinolinone scaffold. mdpi.comnih.gov

The use of N-heterocyclic directing groups has been instrumental in the development of efficient C-H activation/annulation reactions for the synthesis of isoquinolones. organic-chemistry.orgbohrium.com These directing groups, such as oxazolines and hydrazones, coordinate to the metal catalyst and position it for selective C-H activation at the ortho position of the benzamide substrate. acs.orgacs.org

For example, a one-pot, three-component synthesis of multifunctionalized isoquinolones has been developed using an oxazolinyl-directed Rh(III)-catalyzed C-H activation and tandem annulation. bohrium.comacs.org This reaction utilizes readily available starting materials and proceeds with high efficiency. acs.org Similarly, hydrazones have been employed as oxidizing directing groups in Rh(III)-catalyzed C-H activation/annulation reactions with alkynes to afford isoquinolones. acs.orgrsc.org These methods highlight the importance of the directing group in controlling the course of the reaction and enabling the construction of complex heterocyclic systems.

Innovative Synthetic Approaches to this compound Derivatives

Recent advancements in synthetic chemistry have led to the development of innovative methods for the synthesis of this compound derivatives, with a focus on stereoselectivity and green chemistry principles.

The development of stereoselective methods for the synthesis of chiral isoquinolinone derivatives is crucial for their application in medicinal chemistry. Chiral induction can be achieved by using chiral auxiliaries, catalysts, or starting materials. scripps.edu Recent strategies have focused on enantioselective C-H activation, where a chiral ligand on the metal catalyst controls the stereochemical outcome of the reaction. scripps.edu

One approach involves the use of transient chiral mediators to achieve enantioselective remote C-H activation, allowing for the introduction of chirality at a position distant from the initial point of asymmetry. scripps.edu While specific examples for this compound are still emerging, the principles of stereoselective synthesis and chiral induction are being actively explored for related isoquinolinone systems. nih.govresearchgate.net The goal is to develop methods that provide access to enantiomerically pure isoquinolinone derivatives with high efficiency and stereocontrol. semanticscholar.org

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. eurekalert.org For instance, developing catalytic systems that operate in water or other green solvents, or under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net

Flow Chemistry Applications for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. mdpi.comacs.orgazolifesciences.com These benefits are particularly relevant for the scalable production of this compound and its derivatives.

Flow chemistry enables the use of hazardous reagents and extreme reaction conditions with greater safety by minimizing the volume of reactive intermediates at any given time. acs.orgwiley-vch.de This is crucial for reactions that are highly exothermic or involve unstable intermediates. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, preventing thermal runaways and improving product selectivity. technologynetworks.comuc.pt

For the synthesis of isoquinolones, flow chemistry can be applied to various reaction types, including nucleophilic aromatic substitutions (SNAr), metal-catalyzed cross-coupling reactions, and multi-step tandem processes. vapourtec.comresearchgate.net The modular nature of flow systems allows for the integration of multiple reaction steps, purification, and in-line analysis, leading to a more streamlined and automated manufacturing process. uc.ptdtu.dk This "telescoped" approach reduces manual handling and the need for isolation of intermediates, contributing to a more sustainable and efficient synthesis. mdpi.comtechnologynetworks.com The development of 3D-printed metal microreactors further enhances the scalability and efficiency of these processes for producing drug scaffolds. azolifesciences.com

Post-Synthetic Modifications and Derivatization Strategies

Post-synthetic modification (PSM) is a powerful strategy for generating a diverse library of compounds from a common core structure, such as this compound. rsc.org This approach allows for the late-stage introduction of various functional groups, which is instrumental in exploring structure-activity relationships (SAR). nih.govberkeley.eduscispace.com

Functionalization at Various Positions of the Isoquinolinone Nucleus

The isoquinolinone nucleus offers several positions for functionalization, including the nitrogen atom (N-2) and various carbon atoms (C-3, C-4, C-5, C-6, C-7, and C-8). rsc.orgthieme-connect.de The fluorine atom at the C-5 position of the parent molecule already introduces a key modification. Further functionalization can be achieved through a variety of chemical transformations. For instance, C-H activation has emerged as a powerful tool for the direct introduction of substituents at specific positions, avoiding the need for pre-functionalized starting materials. thieme-connect.denih.gov Rhodium-catalyzed C-H activation/annulation reactions, for example, have been employed for the synthesis of various isoquinolone derivatives. nih.govorganic-chemistry.org

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The ability to introduce a wide range of substituents onto the this compound core is crucial for fine-tuning its biological activity. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological target.

Table 1: Examples of Derivatization of the Isoquinolinone Core for SAR Studies

| Position of Modification | Type of Substituent Introduced | Potential Impact on Activity |

| N-2 | Alkyl, Aryl, Heteroaryl | Modulates lipophilicity and potential for hydrogen bonding. |

| C-3 | Amino, Alkyl, Aryl | Can influence target binding and selectivity. |

| C-4 | Halogens, Alkyl, Aryl | Affects electronic properties and potential for further coupling reactions. |

| C-7 | Fluoro, Chloro | Can enhance metabolic stability and binding affinity. nih.gov |

Advanced Coupling Reactions for Complex Architectures

To build more complex molecular architectures based on the this compound scaffold, advanced coupling reactions are employed. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the isoquinolinone core to other cyclic or acyclic moieties.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce aryl, heteroaryl, and alkynyl groups. organic-chemistry.org These reactions offer a high degree of functional group tolerance and are instrumental in creating complex molecules. Furthermore, multicomponent reactions, where three or more reactants combine in a single step, provide an efficient pathway to structurally diverse compounds. nih.gov The development of one-pot synthesis protocols further streamlines the construction of complex derivatives. nih.govnih.govrsc.org These advanced synthetic methods are essential for generating novel chemical entities with potentially enhanced therapeutic properties.

Molecular Mechanisms and Biological Activity of 5 Fluoroisoquinolin 1 2h One and Its Analogues

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Isoquinolinone Derivatives

Isoquinolinone derivatives have been identified as potent inhibitors of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. researchgate.netnih.gov PARPs are crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. researchgate.netquora.com These enzymes are activated by DNA strand breaks and catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as poly(ADP-ribosylation). researchgate.netthieme-connect.com The inhibition of PARP can lead to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells that have deficiencies in other DNA repair pathways, a concept known as synthetic lethality. youtube.comyoutube.com The isoquinolinone scaffold mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of PARP enzymes and block their function. quora.com

While many PARP inhibitors show activity against multiple family members, research has focused on developing derivatives with selectivity for specific isoforms, such as PARP-1 and PARP-2, due to their distinct and overlapping roles in cellular processes. researchgate.net The high degree of conservation in the catalytic domain makes achieving selectivity a significant challenge. nih.gov However, studies have identified isoquinolinone analogues that exhibit preferential inhibition.

For instance, an isoquinolindione derivative, BYK204165, was found to be 100-fold more selective for PARP-1 over PARP-2. nih.gov Conversely, a series of isoquinolinone derivatives were synthesized to explore and optimize selectivity for PARP-2. researchgate.net Within this series, 5-benzoyloxyisoquinolin-1(2H)-one emerged as a highly selective PARP-2 inhibitor, with a selectivity index (IC50 PARP-1 / IC50 PARP-2) greater than 60. researchgate.net This highlights the potential to tune the isoquinolinone scaffold to target specific PARP isoforms by modifying substituents on the core structure.

| Compound | PARP-1 pIC50 | PARP-2 pIC50 | Selectivity (PARP-1 vs PARP-2) | Reference |

|---|---|---|---|---|

| BYK204165 (Isoquinolindione derivative) | 7.35 | 5.38 | 100-fold for PARP-1 | nih.gov |

| 5-Benzoyloxyisoquinolin-1(2H)-one | - | - | >60-fold for PARP-2 | researchgate.net |

| BYK49187 (Imidazoquinolinone) | 8.36 | 7.50 | No selectivity | nih.gov |

| BYK236864 (Imidazoquinolinone) | 7.81 | 7.55 | No selectivity | nih.gov |

The interaction between isoquinolinone-based inhibitors and the PARP active site has been elucidated through X-ray crystallography and molecular modeling. thieme-connect.comnih.gov These inhibitors occupy the nicotinamide-binding pocket of the enzyme's catalytic domain. thieme-connect.com The structural basis for the selectivity of some inhibitors for PARP-1 and PARP-2 lies in their ability to interact with non-conserved amino acid residues outside of the highly conserved nicotinamide pocket. quora.comnih.gov

For example, the selectivity of inhibitors like veliparib (B1684213) and niraparib (B1663559) for PARP-1 and PARP-2 is attributed to interactions with specific aspartate or glutamate (B1630785) residues in a regulatory subdomain that are not present in other PARP family members. nih.gov The design of isoquinolinone analogues has exploited key residues within the PARP-1 active site, such as GLU988 and LYS903, to enhance potency and binding. nih.gov X-ray crystal structures of related tetrahydro-isoquinolinone scaffolds confirm that the primary interactions occur at the nicotinamide-binding site, with other parts of the inhibitor molecule often interacting with conserved water molecules within the binding cleft. thieme-connect.com

Inhibiting PARP with isoquinolinone analogues triggers significant cellular effects, primarily related to DNA damage repair. PARP enzymes are essential for the base excision repair (BER) pathway, which corrects single-strand DNA breaks (SSBs). nih.govnih.gov When PARP is inhibited, these SSBs are not repaired efficiently. youtube.com During DNA replication, these unrepaired SSBs can be converted into more lethal DNA double-strand breaks (DSBs). nih.gov

In cells with a functional homologous recombination (HR) pathway, these DSBs can be repaired. However, in cancer cells with deficiencies in HR pathway genes (like BRCA1 or BRCA2), the accumulation of DSBs leads to genomic instability and cell death. youtube.comnih.gov This synthetic lethal interaction is a cornerstone of PARP inhibitor therapy. Furthermore, studies have shown that PARP inhibitors can synergize with certain chemotherapeutic agents. For instance, PARP inhibitors markedly potentiate the cytotoxicity of 5-fluorodeoxyuridine (FdUrd), which induces DNA lesions repaired by the BER pathway, but not 5-fluorouracil (B62378) (5-FU), which has a different primary mechanism of action. nih.gov The inhibition of PARP by trapping it on DNA can also lead to the formation of single-stranded DNA gaps behind replication forks, which become DSBs in the subsequent cell cycle, progressively increasing DNA damage. nih.gov

Tankyrase (TNKS) Inhibition and Wnt/β-Catenin Signaling Modulation

Beyond the classical PARPs, isoquinolinone derivatives have been investigated as inhibitors of Tankyrase (TNKS) 1 and 2. researchgate.netnih.gov Tankyrases are members of the PARP family that play critical roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. mdpi.comwikipedia.org The Wnt pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.govnih.govscienceopen.com

Tankyrases act as positive regulators of Wnt signaling by targeting Axin, a key component of the β-catenin destruction complex, for poly-ADP-ribosylation. nih.govwikipedia.org This modification leads to the ubiquitination and proteasomal degradation of Axin. mdpi.comnih.gov The degradation of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of genes that promote cell proliferation. nih.gov By inhibiting tankyrase, isoquinolinone-based compounds can prevent Axin degradation, thereby stabilizing the destruction complex, promoting β-catenin degradation, and ultimately suppressing Wnt pathway activity. mdpi.comnih.gov

The catalytic domain of tankyrases contains a binding site for the NAD+ substrate, which is the target for isoquinolinone-based inhibitors. Similar to PARP-1/2, these inhibitors can bind to the nicotinamide pocket. acs.org However, the tankyrase catalytic domain also features a distinct adenosine-binding pocket that is not conserved in other PARP family members. acs.org This unique feature allows for the design of highly selective tankyrase inhibitors. acs.org

Inhibitors based on scaffolds like the 1,2,4-triazole (B32235) have been developed to specifically target this adenosine (B11128) pocket, achieving high selectivity for TNKS1/2 over other PARPs. acs.org The binding of these inhibitors blocks the catalytic activity of tankyrases, preventing the auto-poly-ADP-ribosylation of tankyrase itself and the modification of its substrates, such as Axin. nih.gov This mechanism has been confirmed by studies showing that tankyrase inhibitors like XAV939 lead to the stabilization of Axin protein levels. nih.govnih.gov

Tankyrase 1 (TNKS1) was originally identified through its interaction with the telomeric repeat-binding factor 1 (TRF1). wikipedia.orgnih.gov TRF1 is a key protein that binds to telomeres and inhibits their elongation by the enzyme telomerase. nih.gov TNKS1 regulates telomere length by poly-ADP-ribosylating TRF1, which causes TRF1 to be released from the telomeres. nih.gov This provides telomerase with access to the chromosome ends, allowing for telomere maintenance. The isoquinoline (B145761) alkaloid papaverine (B1678415) has been shown to inhibit telomerase by down-regulating the expression of its catalytic subunit, hTERT, leading to growth arrest and senescence in cancer cells. nih.govresearchgate.net

In addition to its role at telomeres, tankyrase is crucial for proper mitotic progression. nih.gov Tankyrase colocalizes with the nuclear/mitotic apparatus protein (NuMA) at the poles of the mitotic spindle. nih.gov Its activity is required for the proper assembly of the mitotic spindle, and inhibition of tankyrase can lead to defects in this process. nih.gov This function is regulated in part by Polo-like kinase 1 (Plk1), which phosphorylates TNKS1, increasing its stability and activity during mitosis. nih.gov Therefore, inhibition of tankyrase by isoquinolinone analogues can disrupt both telomere maintenance and cell division, representing another avenue for their anti-proliferative effects.

Other Pharmacological Targets and Biological Pathways

Beyond their well-documented effects on key enzymes, 5-fluoroisoquinolin-1(2H)-one and its structural analogues exhibit a range of other pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. These diverse biological effects underscore the potential of the isoquinolinone scaffold in the development of novel therapeutic agents.

Anticancer Activity and Associated Mechanisms

The isoquinolin-1(2H)-one core is a recognized scaffold in the design of anticancer agents, with various derivatives demonstrating significant therapeutic potential. univ.kiev.ua Natural and synthetic isoquinolin-1(2H)-one derivatives have been extensively investigated for their compelling therapeutic properties. univ.kiev.ua Fluoroquinolone analogues, a related class of compounds, have also been explored as potential anticancer agents, with some derivatives showing greater cytotoxicity than established drugs like Etoposide. news-medical.net

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are central to the control of cell cycle progression. wikipedia.org The p21Waf1/Cip1 protein is a potent inhibitor of cyclin/CDK complexes, playing a crucial role in cell cycle arrest, particularly at the G1/S transition, often in response to DNA damage. wikipedia.orgnih.gov

Studies have shown that the tumor suppressor protein p53 can induce the synthesis of cyclin D1 through the action of p21(WAF1/CIP1). researchgate.net While p21 is known to inhibit CDK2, it can also associate with other cyclin/CDK complexes. wikipedia.org The expression of p21 can lead to a decrease in the kinase activity associated with both cyclin D1 and cyclin E. neurophenomics.info This inhibition of cyclin D1-associated kinase activity can lead to the hypophosphorylation of the retinoblastoma protein (pRb), a key step in G1 arrest. neurophenomics.infonih.gov The intricate relationship between p53, p21, and cyclin D1 highlights a complex regulatory network that can be exploited for anticancer therapeutic strategies. researchgate.net

| Protein/Process | Effect of p21 Expression/Induction | Associated Mechanism | Reference |

|---|---|---|---|

| Cyclin D1 Synthesis | Increased (mediated by p53) | p53 induces p21, which in turn leads to increased cyclin D1 expression. | researchgate.net |

| Cyclin D1-associated Kinase Activity | Decreased | p21 binds to and inhibits cyclin D1/CDK4/6 complexes. | neurophenomics.info |

| pRb Phosphorylation | Decreased (leading to hypophosphorylation) | Inhibition of cyclin D1- and cyclin E-associated kinase activity by p21 prevents pRb hyperphosphorylation. | neurophenomics.infonih.gov |

| Cell Cycle Progression | Arrest at G1/S and G2/M transitions | Inhibition of cyclin/CDK complexes, particularly cyclin E/CDK2. | nih.govneurophenomics.infonih.gov |

Methionine S-adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the primary methyl donor for various cellular processes, including DNA, RNA, and protein methylation. mdpi.compatsnap.com In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. mdpi.comnih.gov This creates a synthetic lethal relationship, making MAT2A an attractive target for anticancer therapy. mdpi.comnih.gov

Inhibition of MAT2A leads to a depletion of SAM, which in turn reduces the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in mRNA splicing. nih.govresearchgate.net This disruption of splicing and induction of DNA damage ultimately leads to the death of cancer cells. nih.gov The development of potent and selective MAT2A inhibitors represents a promising strategy for the treatment of MTAP-deleted cancers. nih.govideayabio.com

| Aspect | Description | Reference |

|---|---|---|

| Enzyme Function | Catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor. | mdpi.compatsnap.com |

| Therapeutic Rationale | Induces synthetic lethality in cancers with MTAP gene deletion. | mdpi.comnih.gov |

| Mechanism of Action | Reduces SAM levels, leading to decreased PRMT5 activity, splicing perturbations, and DNA damage. | nih.govresearchgate.net |

| Clinical Significance | A promising target for precision oncology in MTAP-deleted tumors. | nih.govideayabio.com |

Cancer is characterized by alterations in signaling pathways that control cell growth, proliferation, and survival. mdpi.comnih.gov Natural compounds have been shown to exert their anticancer effects by modulating these pathways. nih.gov The ubiquitin-proteasome pathway, for instance, plays a critical role in regulating the levels of key signaling proteins, including tumor suppressors. mdpi.com

Quinazolinone derivatives, which share a heterocyclic scaffold with isoquinolinones, have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling molecules. mdpi.com For example, some quinazolinone derivatives can induce G2/M phase cell cycle arrest and trigger apoptosis. mdpi.com These findings suggest that isoquinolin-1(2H)-one analogues may also exert their anticancer effects through the modulation of complex oncogenic signaling networks.

Anti-inflammatory Properties

Inflammation is a complex biological response that, when chronic, can contribute to the development of various diseases. nih.gov Compounds with anti-inflammatory properties are therefore of significant therapeutic interest.

A novel quinoline (B57606) derivative, RCD405, has demonstrated both airway relaxant and anti-inflammatory effects. researchgate.net In animal models of allergic asthma and LPS-induced airway inflammation, RCD405 reduced airway hyperresponsiveness and the expression of pro-inflammatory cytokines and chemokines. researchgate.net Mechanistically, RCD405 was found to reduce LPS-induced NF-κB activation, a key pathway in the inflammatory response. researchgate.net Similarly, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as NF-κB inhibitors with anti-inflammatory activity. nih.gov One such compound significantly reduced the phosphorylation of IκBα and p65, key steps in NF-κB activation, and also decreased the production of reactive oxygen species (ROS) and the expression of inflammasome components. nih.gov

The related compound, 5-fluoro-2-oxindole, has been shown to have anti-inflammatory effects in a mouse model of inflammatory pain. nih.govmdpi.com It inhibited the upregulation of inflammatory markers such as phosphorylated MAPK, NOS2, and microglial markers in the spinal cord and paw. mdpi.com An ethanolic extract rich in sargachromenol (B1251014) from the seaweed Myagropsis myagroides also exhibited anti-inflammatory effects by inhibiting the IκB-α/NF-κB and ERK/JNK pathways in microglia. d-nb.info

Antifungal Activities

The rising incidence of fungal infections and the emergence of drug resistance highlight the need for novel antifungal agents. researchgate.net Several studies have demonstrated the antifungal potential of isoquinoline and quinoxaline (B1680401) derivatives.

A series of 2H- nih.govideayabio.comresearchgate.netTriazolo[4,5-g]isoquinoline-4,9-diones were synthesized and showed potent in vitro antifungal activity against various pathogenic fungi. nih.gov Some of these compounds completely inhibited the growth of all tested fungal species at low concentrations, suggesting they could be promising antifungal agents. nih.gov Similarly, novel pyrazino[2,1-a]isoquinolin derivatives have been synthesized and evaluated for their antifungal activities, with some compounds exhibiting stronger activity than the control drug fluconazole (B54011) against several fungal strains. researchgate.net

Furthermore, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has demonstrated promising antifungal and anti-inflammatory activity against different Candida species, both in vitro and in a mouse model of oral candidiasis. researchgate.net The repurposed drug 5-fluorouridine (B13573) has also shown antifungal activity against Candida species by inhibiting virulence factors such as biofilm formation and hyphal growth. nih.gov

Tachykinin Receptor and 5-HT3 Antagonist Activities

Derivatives of isoquinolin-1(2H)-one have shown potential as antagonists for both tachykinin and serotonin (B10506) 5-HT3 receptors, which are implicated in the complex signaling pathways of nausea and vomiting. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is a key player in mediating emesis, and its antagonists are established treatments for chemotherapy-induced nausea and vomiting. nih.gov Tachykinin receptors, particularly the NK1 receptor, are involved in both acute and delayed emesis. nih.gov

The dual antagonism of both 5-HT3 and tachykinin receptors is a promising strategy for broad-spectrum antiemetic drugs. nih.gov Some 5-HT3 receptor antagonists, like palonosetron, have demonstrated an ability to inhibit substance P-mediated responses, suggesting a potential interaction between the 5-HT3 and NK1 receptor pathways. nih.gov This interaction may be key to developing more effective treatments for both immediate and delayed nausea and vomiting. nih.gov The isoquinoline core structure is a feature in some compounds that target these receptors. sci-hub.boxresearchgate.net

Anti-HIV Activity through CXCR4 Antagonism

The CXC chemokine receptor 4 (CXCR4) is a critical co-receptor for T-tropic human immunodeficiency virus (HIV) entry into T-lymphocytes, particularly in the later stages of infection. nih.govnih.gov Antagonizing this receptor presents a viable therapeutic strategy to inhibit viral entry and replication. nih.govmdpi.com A series of isoquinoline-based compounds have been synthesized and evaluated for their potential as CXCR4 antagonists. nih.govnih.gov

These novel isoquinoline derivatives, which are analogues of this compound, have demonstrated significant anti-HIV activity. nih.govnih.gov For instance, certain analogues have shown excellent antiviral activity against both HIV-1 and HIV-2 at nanomolar concentrations, with low cytotoxicity. nih.gov The development of dual CCR5 and CXCR4 antagonists is considered a particularly promising approach for future HIV therapies, as HIV can switch its co-receptor usage from CCR5 to CXCR4. mdpi.com

Antimicrobial Applications

The isoquinoline scaffold is a recurring motif in natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net Isoquinoline alkaloids and their derivatives have been shown to be effective against a range of human pathogenic bacteria and phytopathogenic fungi. researchgate.net The proposed mechanisms of action include the inhibition of cell division and nucleic acid synthesis. researchgate.net

Specifically, novel synthetic isoquinoline derivatives have demonstrated significant bactericidal and fungicidal properties. researchgate.net For example, certain halogenated phenyl- and phenethyl carbamate (B1207046) derivatives of tetrahydroisoquinolines have shown remarkable bactericidal activity. researchgate.net Additionally, some chlorinated ester derivatives have exhibited notable antifungal activity. researchgate.net The versatility of the isoquinoline core makes it a valuable template for the design of new antimicrobial agents. researchgate.netnih.gov

Potential in Neurological Disorders

The isoquinoline framework is present in various compounds with activity in the central nervous system, suggesting its potential for treating neurological disorders. nih.govnih.gov Flavonoids, a class of polyphenolic compounds, have demonstrated neuroprotective effects and are being investigated for their therapeutic potential in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Some isoquinoline alkaloids have also been explored for their antidepressant and antipsychotic properties. researchgate.net The diverse biological activities of isoquinoline derivatives make them an interesting scaffold for the development of novel therapies for a range of neurological conditions. researchgate.netnih.govnih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The relationship between a molecule's chemical structure and its biological activity (SAR), as well as its physical and chemical properties (SPR), is a cornerstone of medicinal chemistry. wikipedia.orgpharmacologymentor.com By systematically modifying a molecule's structure, chemists can optimize its potency, selectivity, and pharmacokinetic profile. pharmacologymentor.comyoutube.com

Elucidating Key Pharmacophoric Features for Target Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. researchgate.netdrugdesign.org Identifying these key features is crucial for designing new and more effective drug candidates. drugdesign.orgnih.gov Common pharmacophoric features include hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings. researchgate.netnih.gov

For isoquinoline-based compounds, the specific arrangement of substituents on the isoquinoline core dictates its interaction with biological targets. The analysis of a series of active molecules allows for the development of a pharmacophore model, which can then be used to guide the design of new analogues with improved binding affinity and efficacy. drugdesign.org

Impact of Fluorine Position on Biological Potency and Selectivity

The introduction of fluorine into a molecule can significantly alter its biological properties. researchgate.netnih.gov Due to its small size and high electronegativity, fluorine can influence a molecule's conformation, metabolic stability, and binding affinity. researchgate.netnih.gov The position of the fluorine atom is often critical to its effect on biological activity. nih.gov

In the context of isoquinolin-1(2H)-one analogues, the placement of the fluorine atom on the isoquinoline ring can have a profound impact on the compound's potency and selectivity for its target. For example, studies on other heterocyclic compounds have shown that moving a fluorine atom to a different position can dramatically alter the compound's antifungal activity. nih.gov Similarly, the presence and location of a fluorine atom can be essential for the antitumor activity of certain benzazole compounds. nih.gov The strategic placement of fluorine can lead to enhanced interactions with the target protein, such as through the formation of favorable electrostatic interactions, ultimately resulting in a more potent and selective compound. blumberginstitute.orgscirp.org

Data Tables

Table 1: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound | Target Organism | Activity | Reference |

| Halogenated phenyl- and phenethyl carbamate derivatives | Bacteria | Remarkable bactericidal activity | researchgate.net |

| Chlorinated ester derivatives | Fungi | Notable antifungal activity | researchgate.net |

| Quinoxaline-based compounds | S. aureus, B. subtilis, E. coli | Good to moderate antibacterial activity | nih.gov |

| 2(5H)-furanone derivatives | S. aureus | Inhibition of bacterial growth and biofilm formation | researchgate.net |

Computational Chemistry and Molecular Dynamics Simulations in SAR Analysis

The exploration of the structure-activity relationships (SAR) of this compound and its analogues as biologically active agents, particularly as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), has been significantly advanced by the application of computational chemistry and molecular dynamics (MD) simulations. These in silico techniques provide deep insights into the molecular interactions governing the inhibitory activity of these compounds, guiding the rational design of more potent and selective derivatives.

Molecular docking studies are routinely employed to predict the binding orientation of this compound and its analogues within the active site of their target protein. nih.gov These studies have highlighted the importance of hydrogen bonding interactions between the lactam moiety of the isoquinolinone ring and key amino acid residues in the active site, such as Glycine and Serine. mdpi.com Furthermore, π-π stacking interactions between the aromatic system of the inhibitor and residues like Tyrosine are often observed and are crucial for stabilizing the ligand-protein complex. mdpi.com The fluorine atom at the 5-position can form specific interactions, such as halogen bonds or favorable electrostatic interactions, which can further enhance binding affinity.

To illustrate the typical findings from such computational analyses, a hypothetical data table is presented below. This table showcases the kind of data generated from molecular docking studies of a series of 5-substituted isoquinolin-1(2H)-one analogues against a target protein, such as PARP-1.

Interactive Data Table: Molecular Docking and SAR Data for 5-Substituted Isoquinolin-1(2H)-one Analogues

| Compound ID | 5-Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted IC₅₀ (nM) |

| 1 | -H | -7.5 | Gly863, Ser904, Tyr907 | 150 |

| 2 | -F | -8.2 | Gly863, Ser904, Tyr907, Arg878 | 50 |

| 3 | -Cl | -8.0 | Gly863, Ser904, Tyr907, Arg878 | 75 |

| 4 | -Br | -7.8 | Gly863, Ser904, Tyr907 | 100 |

| 5 | -I | -7.9 | Gly863, Ser904, Tyr907 | 90 |

| 6 | -CH₃ | -7.2 | Gly863, Ser904, Tyr907 | 200 |

| 7 | -OCH₃ | -7.4 | Gly863, Ser904, Tyr907, Asp770 | 180 |

| 8 | -NH₂ | -7.9 | Gly863, Ser904, Tyr907, Asp770 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of medicinal chemistry and computational drug design for PARP inhibitors.

Following initial docking and SAR analysis, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the physiological environment and can reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can confirm the stability of key interactions identified in docking studies and can also uncover the role of water molecules in mediating ligand-protein interactions. The analysis of the trajectory from an MD simulation can provide valuable information on the flexibility of different regions of the protein and the ligand, which can be used to refine the design of new analogues with improved binding characteristics.

Metabolism and Pharmacokinetics of 5 Fluoroisoquinolin 1 2h One Derivatives

In Vitro Metabolic Stability and Metabolite Identification

The in vitro assessment of metabolic stability is a crucial step in early drug discovery, providing an initial indication of a compound's likely in vivo half-life and clearance. nih.gov This is typically evaluated using liver microsomes or hepatocytes from various species, including human, rat, and mouse. nih.gov For isoquinolinone-based compounds, metabolic stability can be a significant challenge, with initial lead compounds sometimes exhibiting poor pharmacokinetic properties. nih.gov

For instance, studies on isoquinolinone analogues designed as PARP1 inhibitors have shown that initial compounds in a series can suffer from inferior pharmacokinetic profiles. nih.gov However, strategic structural modifications, such as constraining a linear linker into a cyclopentene (B43876) ring, have been shown to improve pharmacokinetic parameters while maintaining potent enzymatic inhibition. nih.gov

In a study of a complex thieno[2,3-c]isoquinolin-4-yl derivative, the compound was found to be metabolized by liver microsomes. nih.gov The primary metabolites identified were the result of oxidation. nih.gov This highlights the importance of identifying metabolic soft spots in the molecule to guide further chemical optimization. The introduction of a fluorine atom, as in 5-fluoroisoquinolin-1(2H)-one, is a common strategy to block metabolic oxidation at that position and thereby enhance metabolic stability. mdpi.com

Table 1: In Vitro Metabolic Stability of a Thieno[2,3-c]isoquinolin-4-yl Derivative in Liver Microsomes

| Species | Intrinsic Clearance (CLint,app) (μL/min/mg protein) | Predicted Hepatic Clearance (CLH) (mL/min/kg) |

| Human | 11.7 | 3.51 |

| Mouse | 140.4 | 42.1 |

| Rat | 145.0 | 43.5 |

Data adapted from a study on a structurally related thieno[2,3-c]isoquinolin-4-yl derivative. nih.gov The stability of this compound may differ.

Enzyme Kinetics of Biotransformation Pathways

The biotransformation of drug molecules is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Understanding the kinetics of these enzymatic reactions is essential for predicting potential drug-drug interactions and inter-individual variability in drug response.

For isoquinolinone-based PARP inhibitors, metabolism is often mediated by CYP enzymes. researchgate.net For example, the PARP inhibitor olaparib (B1684210) is extensively metabolized by CYPs. researchgate.net The specific CYP isozymes involved in the metabolism of this compound derivatives would need to be determined through in vitro studies with recombinant human CYP enzymes.

The introduction of a fluorine atom can significantly influence the rate and pathway of metabolism. The strong carbon-fluorine bond is generally resistant to metabolic cleavage. nih.gov Therefore, for this compound, metabolism is more likely to occur at other positions on the isoquinolinone ring or at any appended substituents.

Absorption, Distribution, and Excretion Studies

The absorption, distribution, and excretion (ADME) properties of a drug candidate determine its bioavailability and its concentration at the target site. For orally administered drugs, absorption from the gastrointestinal tract is a critical first step. The distribution of a compound throughout the body is influenced by its physicochemical properties, such as lipophilicity and plasma protein binding. Excretion, primarily through urine and feces, is the final step in eliminating the drug and its metabolites from the body.

Studies on isoquinolinone-based PARP inhibitors have demonstrated that these compounds can be orally bioavailable. nih.gov For example, a preclinical candidate from a naphthyridinone series, structurally related to isoquinolinones, displayed favorable pharmacokinetic properties and oral bioavailability. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters for an Orally Bioavailable Naphthyridinone-Based PARP1 Inhibitor

| Parameter | Value |

| Oral Bioavailability (F%) | Favorable (specific value not disclosed) |

| Antitumor Efficacy | Demonstrated in xenograft models |

Data from a study on a naphthyridinone derivative, a structural analog of isoquinolinones. nih.gov The pharmacokinetic profile of this compound may vary.

Excretion studies using radiolabeled compounds are the gold standard for determining the routes and rates of elimination. nih.gov These studies can quantify the proportion of the administered dose that is excreted in urine and feces as either the parent drug or its metabolites.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are powerful tools used to integrate data from in vitro and in vivo studies to predict the pharmacokinetic behavior of a drug in humans. nih.govspringernature.com Physiologically based pharmacokinetic (PBPK) models are particularly useful as they incorporate physiological and anatomical data to simulate the ADME processes in different tissues and organs. nih.govnih.gov

For this compound derivatives, a PBPK model could be developed using in vitro data on metabolic stability, enzyme kinetics, and permeability, combined with in vivo pharmacokinetic data from preclinical species. Such a model could then be used to:

Predict human pharmacokinetics and oral bioavailability.

Simulate drug concentrations in different tissues.

Assess the potential for drug-drug interactions.

Inform the design of clinical studies.

The development of a robust PK model is an iterative process, with the model being refined as more data becomes available from preclinical and clinical studies.

Toxicological Profiles and Safety Assessments of 5 Fluoroisoquinolin 1 2h One Analogues

In Vitro Cytotoxicity and Cell Viability Assays

The initial evaluation of the toxic potential of 5-fluoroisoquinolin-1(2H)-one analogues begins with in vitro cytotoxicity and cell viability assays. These assays provide crucial preliminary data on the concentration-dependent effects of these compounds on various cell lines.

Studies on a variety of substituted isoquinolinone derivatives have demonstrated a range of cytotoxic activities. For instance, certain C4-substituted isoquinolines have been synthesized and evaluated for their cytotoxic action against tumor cell lines. nih.gov Similarly, research into 2-aminobenzo[de]isoquinoline-1,3-diones has revealed significant cytotoxic effects against human cancer cell lines, with the nature of the substituent on the amino group playing a crucial role in the observed toxicity. mdpi.com

In the context of fluorinated analogues, a study on the synthesis of isoquinolinone derivatives reported that a 7-fluoro-isoquinoline derivative exhibited significant inhibitory activity. nih.gov Furthermore, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was found to induce apoptosis in breast cancer cells without showing significant toxicity to normal human mammary epithelial cells, highlighting a potential therapeutic window. nih.gov The cytotoxicity of this compound was demonstrated to be dose-dependent. nih.gov

Aminoquinones structurally related to marine isoquinolinequinones have also been evaluated for their in vitro cytotoxic activity. These compounds displayed moderate to high potency against both healthy and tumor cell lines. scilit.com The substitution pattern on the quinone nucleus was found to be a key determinant of their cytotoxic potential. scilit.com

Interactive Data Table: In Vitro Cytotoxicity of Isoquinolinone Analogues

| Compound Class | Cell Line(s) | Key Findings | Reference |

| C4-Substituted Isoquinolines | Tumor cell lines | Displayed cytotoxic action. | nih.gov |

| 2-Aminobenzo[de]isoquinolin-1,3-diones | Human cancer cell lines | Exhibited significant cytotoxic effects. | mdpi.com |

| 7-Fluoro-isoquinoline derivative | Not specified | Showed significant inhibitory activity. | nih.gov |

| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | Breast cancer cells, normal mammary epithelial cells | Induced dose-dependent apoptosis in cancer cells with no significant toxicity to normal cells. | nih.gov |

| Aminoquinones related to marine isoquinolinequinones | Healthy and tumor cell lines | Demonstrated moderate to high cytotoxic potency. | scilit.com |

Genotoxicity and Mutagenicity Evaluations

Assessing the genotoxic and mutagenic potential of drug candidates is a critical step in preclinical safety evaluation. This involves determining whether a compound can induce damage to the genetic material of cells, which could lead to mutations and potentially cancer.

In Vivo Toxicity Studies and Adverse Event Profiling

In vivo toxicity studies in animal models are essential to understand the systemic effects of a compound, identify potential target organs for toxicity, and establish a preliminary safety profile.

For the broader class of isoquinolinone derivatives, some in vivo toxicity data exists. For example, a study on novel isoquinolinone derivatives as potential multi-target antipsychotics reported that one compound exhibited a high threshold for acute toxicity in animal models. nih.gov Furthermore, some isoquinoline (B145761) derivatives have been investigated for their neurotoxic potential, particularly in the context of Parkinson's disease, as they are structurally related to the neurotoxin MPTP. nih.govnih.gov These studies indicate that while some isoquinoline derivatives show selective toxicity, their potency can be relatively weak compared to known neurotoxins. nih.gov An in vivo study of certain isoquinoline precursors also provided insights into their biological activity and potential effects. mdpi.com

Mechanism-Based Toxicology

Understanding the mechanism by which a compound exerts its toxic effects is crucial for predicting and mitigating potential adverse reactions. Mechanism-based toxicology investigates whether the toxicity is an extension of the compound's pharmacological mechanism (on-target toxicity) or due to interactions with other cellular components (off-target toxicity).

For isoquinolinone derivatives, particularly those that function as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), mechanism-based toxicities can be anticipated. PARP inhibitors, which often feature an isoquinolinone or a similar pharmacophore, can lead to toxicities related to their mechanism of action, such as myelosuppression. The study of 3-acyl isoquinolin-1(2H)-one derivative 4f revealed that its anti-tumor effect in breast cancer is mediated through the induction of G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis, with no significant toxicity to normal cells. nih.gov This suggests a cancer-cell specific mechanism of action that could be exploited for therapeutic benefit while minimizing systemic toxicity. nih.gov The toxic effects of some isoquinoline derivatives have also been linked to their ability to inhibit mitochondrial function. nih.gov

Analytical Methodologies for the Characterization and Quantification of 5 Fluoroisoquinolin 1 2h One in Complex Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 5-fluoroisoquinolin-1(2H)-one from complex mixtures, such as reaction media or biological matrices. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers high resolution, sensitivity, and reproducibility.

The development of an HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation from impurities and degradants. A typical reversed-phase HPLC (RP-HPLC) method is generally the first choice for a molecule of this polarity.

Method Development:

Column Selection: A C18 or C8 column is commonly used, providing a nonpolar stationary phase that interacts with the isoquinolinone structure.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The gradient or isocratic elution profile would be optimized to ensure a reasonable retention time and good peak shape for this compound.

Detection: A UV detector is highly effective, as the aromatic isoquinolinone core exhibits strong absorbance in the UV region (typically between 220-350 nm). A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are common starting points to ensure reproducibility.

Method Validation: Once developed, the method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its reliability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of this compound over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient: 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

The structure of this compound itself is achiral. However, if it were substituted at a position that creates a stereocenter, or if it were part of a formulation containing other chiral compounds, enantiomeric separation would be critical. Chiral HPLC is the method of choice for separating enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to maximize the separation (resolution) between the enantiomeric peaks. The development of such a method is often empirical, requiring the screening of various chiral columns and mobile phase compositions.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile or semi-volatile compounds. madison-proceedings.comnih.gov For this compound, which has a relatively high boiling point and contains a polar N-H group, direct analysis by GC can be challenging. It may require high inlet and column temperatures, which could lead to thermal degradation.

To overcome this, derivatization is often employed. youtube.com The active hydrogen on the nitrogen atom can be replaced with a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) group. youtube.com This process, known as silylation, reduces the compound's polarity and increases its volatility, making it more amenable to GC analysis. youtube.com

The GC system would typically use a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data and mass spectral information, allowing for definitive identification of the compound and its impurities. madison-proceedings.comnih.gov

Table 2: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Typical Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-450 m/z |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. youtube.comyoutube.comyoutube.com

For the analysis of this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase), typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The mobile phase moves up the plate by capillary action, and compounds separate based on their relative affinities for the stationary and mobile phases.

Due to its polarity, this compound would require a relatively polar mobile phase to achieve a suitable retention factor (Rf) value (typically between 0.2 and 0.8). Visualization of the spots can be achieved under UV light (254 nm), as the aromatic ring will absorb UV radiation and quench the fluorescence of the indicator in the TLC plate, appearing as dark spots. youtube.comyoutube.com Staining with agents like iodine vapor can also be used. youtube.com

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. These techniques provide detailed information about the molecule's chemical structure, functional groups, and atomic connectivity.

The primary spectroscopic techniques used would be:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would provide information on the carbon skeleton. ¹⁹F NMR is particularly important for this compound, as it would show a characteristic signal confirming the presence and electronic environment of the fluorine atom. 2D NMR techniques like COSY and HSQC would be used to establish the complete structure.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.orgoptica.orgrsc.org For this compound, characteristic absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O (amide) stretch (around 1650-1680 cm⁻¹), C=C stretches in the aromatic rings, and the C-F stretch. mdpi.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system of the isoquinolinone ring would result in characteristic absorption maxima in the UV region, which can be useful for quantitative analysis as well as for characterization.

By combining these chromatographic and spectroscopic techniques, a comprehensive analytical profile of this compound can be established, ensuring its identity, purity, and quantity are accurately determined.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, GC-MS/MS)

Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for quantifying low levels of drugs and their metabolites in biological matrices. nih.govchromatographyonline.com The process involves separating the compound from the matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. nih.gov For analogous fluorinated compounds like 5-fluorouracil (B62378), LC-MS/MS methods have been developed and validated according to regulatory guidelines, demonstrating high accuracy and precision. nih.gov These methods often utilize a stable isotopically labeled internal standard to ensure reliable quantification. nih.gov The selection of appropriate mobile phases and chromatographic columns, such as hydrophilic interaction chromatography (HILIC) or reversed-phase columns, is critical for achieving optimal separation. nih.govnih.gov Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for non-volatile compounds like this compound without derivatization, GC-MS/MS can be a viable option. Derivatization may be necessary to increase the volatility and thermal stability of the analyte. nih.gov This technique offers high chromatographic resolution and is often used for the analysis of volatile organic compounds. slideshare.net

The choice between LC-MS/MS and GC-MS/MS depends on the physicochemical properties of the compound and the nature of the sample matrix. For polar compounds like this compound, LC-MS/MS is generally the preferred method due to its direct compatibility with aqueous samples and broader applicability to non-volatile and thermally labile molecules. slideshare.netslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. It provides detailed information about the chemical environment of specific nuclei within the molecule. magritek.com

¹H NMR Spectroscopy: Proton NMR provides information on the number and connectivity of hydrogen atoms in the molecule. magritek.com The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are used to deduce the structure. magritek.com For isoquinoline (B145761) derivatives, characteristic signals for the aromatic protons can be observed. nih.govresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. bas.bgresearchgate.net Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, aliphatic). marquette.edu Two-dimensional NMR techniques like HMQC and HMBC can be used to correlate proton and carbon signals, aiding in the complete assignment of the spectra. bas.bg

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful technique for characterizing this compound. magritek.com The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.orgnih.gov The chemical shift of the fluorine signal is highly sensitive to its local electronic environment, providing valuable structural information. nih.govnih.gov The large chemical shift range of ¹⁹F NMR reduces the likelihood of signal overlap. magritek.comhuji.ac.il Coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) can provide further structural insights. wikipedia.org

Interactive Data Table: Representative NMR Data for Isoquinoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (J) in Hz | Notes |

| ¹H | 6.5 - 8.5 | d, t, m | 7 - 9 (ortho), 1 - 3 (meta) | Aromatic protons exhibit characteristic splitting patterns. |

| ¹³C | 110 - 165 | s, d | Aromatic and carbonyl carbons appear at lower fields. | |

| ¹⁹F | -100 to -160 | d, t, m | Chemical shift is highly dependent on the position of the fluorine substituent on the isoquinoline ring. |

Note: The exact chemical shifts and coupling constants for this compound would require experimental determination.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures containing this compound. ijarnd.comnih.gov These techniques leverage the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov

The most common and powerful hyphenated technique for this purpose is LC-MS , and more specifically, LC-MS/MS . slideshare.netnih.gov This combination allows for the separation of this compound from other components in a complex matrix, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. slideshare.net The use of high-resolution mass spectrometry (HRMS) can further enhance the confidence in identification by providing highly accurate mass measurements. nih.gov

Other hyphenated techniques include LC-NMR , which provides detailed structural information of the separated components online, and LC-IR , which can be useful for identifying specific functional groups. ijarnd.comnih.gov The choice of the hyphenated technique depends on the specific analytical challenge, including the complexity of the sample, the required sensitivity, and the need for structural confirmation. chromatographyonline.com

Bioanalytical Method Validation for Biological Samples

When quantifying this compound in biological samples (e.g., plasma, urine, tissue), it is imperative that the analytical method is rigorously validated to ensure the reliability and accuracy of the results. nih.govwho.intchromatographyonline.com Bioanalytical method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. who.int The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.goveuropa.eu

Key parameters that must be evaluated during bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.goveuropa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes within-run and between-run precision. nih.goveuropa.eu

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govnih.goveuropa.eu

Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The extraction efficiency of the analytical method. nih.gov

Matrix Effect: The effect of the sample matrix on the ionization and measurement of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, room temperature stability). nih.gov

The validation is typically performed using quality control (QC) samples at multiple concentration levels (low, medium, and high) and the LLOQ. chromatographyonline.comeuropa.eu Acceptance criteria for each validation parameter are defined in regulatory guidelines. nih.goveuropa.eu

Advanced Research Applications and Therapeutic Potential of 5 Fluoroisoquinolin 1 2h One

Drug Discovery and Development Initiatives

The isoquinolin-1(2H)-one framework is recognized as a "privileged scaffold" in drug discovery due to its ability to form the basis for compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netrsc.orgnih.gov The introduction of a fluorine atom, as in 5-fluoroisoquinolin-1(2H)-one, can further enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making it an attractive core for modification in drug development programs. researchgate.net

The process of lead optimization involves iteratively modifying a promising compound to improve its efficacy, selectivity, and pharmacokinetics. nih.gov The isoquinolin-1(2H)-one structure is a versatile template for this process. nih.gov Medicinal chemists have explored substitutions at various positions of the isoquinoline (B145761) ring to develop potent and selective inhibitors for different biological targets. rsc.orgnih.gov

A key strategy in lead optimization is fragment-based drug discovery (FBDD), where small, simple molecules ("fragments") that bind to a target are identified and then grown or merged to create a more potent lead compound. researchoutreach.org This approach has been successfully applied to the isoquinoline scaffold. By screening a library of isoquinoline derivatives with single substitutions and then merging the "hit" fragments, researchers have rapidly developed highly potent molecules without the need for detailed structural information of the target protein. researchoutreach.org For example, merging a 5-substituted isoquinoline with a 7-substituted derivative led to a potent kinase inhibitor with nanomolar activity. researchoutreach.org This demonstrates how the core scaffold, including fluorinated variants, serves as a foundational element for building complex and effective drug candidates.